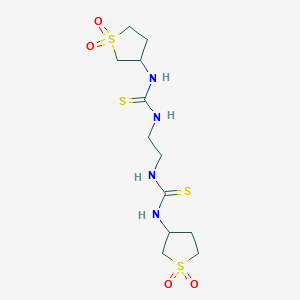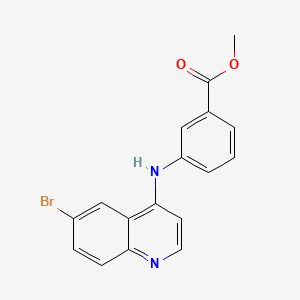![molecular formula C15H15NO4 B12123990 [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid](/img/structure/B12123990.png)
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is a synthetic organic compound that belongs to the pyridinone family This compound is characterized by its unique structure, which includes a benzyloxy group, a methyl group, and an oxopyridinyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid typically involves multiple steps. One common method includes the reaction of kojic acid with benzyl chloride in the presence of methanol, followed by refluxing for 16 to 18 hours. The reaction mixture is then distilled under reduced pressure, and the solvent is evaporated to dryness. The intermediate product is further processed by adding methanol and water, stirring, washing, filtering, and drying .
Industrial Production Methods
For industrial production, the synthesis method is optimized to prevent environmental pollution and achieve high yields. The process involves controlling the reaction temperature and using appropriate reagents to minimize the production of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to the resonance stabilization provided by the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, sodium periodate for oxidation, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position .
Applications De Recherche Scientifique
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyridinone structure and is used in the synthesis of bioactive molecules.
Benzopyran-4-one derivatives: These compounds have similar structural features and are studied for their antiproliferative and anti-inflammatory activities.
Uniqueness
[5-(benzyloxy)-2-methyl-4-oxopyridin-1(4H)-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H15NO4 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetic acid |
InChI |
InChI=1S/C15H15NO4/c1-11-7-13(17)14(8-16(11)9-15(18)19)20-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,18,19) |
Clé InChI |
PKJZZBHUVHUTFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CN1CC(=O)O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12123911.png)
![5-bromo-N-{3-[(2-chlorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12123912.png)
![2-[(4-benzylpiperazin-1-yl)carbonyl]-6-chloro-4H-chromen-4-one](/img/structure/B12123926.png)
![3-Oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B12123940.png)
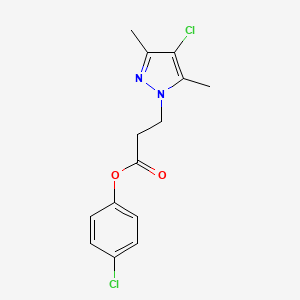
![7-methyl-6-[2-(3-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B12123946.png)
![6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12123950.png)
![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(butyl)amine](/img/structure/B12123951.png)
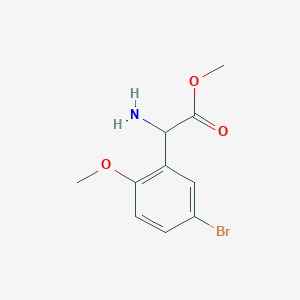
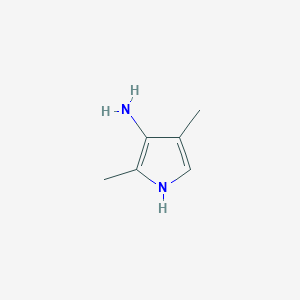
![Ethyl 4,5-dimethyl-2-{[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]amino}thiophene-3-carboxylate](/img/structure/B12123967.png)
![3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione](/img/structure/B12123974.png)
